

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Threonyl-tyrosine

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Compound of Interest		
Compound Name:	Thr-Tyr	
Cat. No.:	B14145238	Get Quote

Introduction

Threonyl-tyrosine (**Thr-Tyr**) is a dipeptide composed of the amino acids L-threonine and L-tyrosine. As with many synthetic peptides, purification is a critical step to remove impurities from the synthesis process, such as unreacted amino acids, truncated sequences, and protecting group remnants.[1][2][3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the purification of peptides, separating them based on their hydrophobicity.[1][2][3][4] This application note provides a detailed protocol for the purification of Threonyl-tyrosine using RP-HPLC. The method leverages the difference in polarity between the relatively polar threonine residue and the more hydrophobic, aromatic tyrosine residue to achieve high purity.

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Threonyl-tyrosine is introduced to the column in a highly aqueous mobile phase, causing it to bind to the hydrophobic stationary phase. A gradually increasing concentration of a less polar organic solvent (acetonitrile) in the mobile phase reduces the hydrophobic interaction between the dipeptide and the stationary phase, leading to its elution.[3] Impurities that are more polar than Threonyl-tyrosine will elute earlier, while more hydrophobic impurities will elute later, allowing for the collection of a purified fraction of the target dipeptide. The inclusion of an



ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase helps to improve peak shape and resolution.[1]

Experimental Protocols Materials and Reagents

- Crude Threonyl-tyrosine (lyophilized powder)
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA), HPLC-grade
- 0.22 μm syringe filters

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Binary or quaternary pump
 - Autosampler or manual injector
 - UV-Vis detector
 - Fraction collector
- Analytical balance
- pH meter
- Vortex mixer
- Centrifuge

Mobile Phase Preparation



- Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
- Degas both mobile phases prior to use.

Sample Preparation

- Accurately weigh a small amount of crude Threonyl-tyrosine powder.
- Dissolve the crude peptide in Mobile Phase A to a final concentration of approximately 1-5 mg/mL.
- Vortex the solution until the peptide is fully dissolved.
- Centrifuge the solution to pellet any insoluble material.
- Filter the supernatant through a 0.22 μm syringe filter before injection.

HPLC Purification Protocol

- Equilibrate the HPLC system and the preparative column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) until a stable baseline is achieved.
- Inject the prepared sample onto the column.
- Run the gradient elution program as detailed in the tables below.
- Monitor the elution profile at 220 nm for the peptide bond and 280 nm for the tyrosine side chain.
- Collect fractions corresponding to the main peak of interest.
- Analyze the collected fractions for purity using analytical HPLC.



 Pool the fractions with the desired purity and lyophilize to obtain the purified Threonyltyrosine powder.

Data Presentation

Table 1: HPLC System and Column Specifications

Parameter	Specification
HPLC System	Standard Preparative HPLC System
Column	C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 μm)
Column Temperature	Ambient (25°C)
Flow Rate	4.0 mL/min
Detection Wavelengths	220 nm & 280 nm
Injection Volume	500 μL

Table 2: Gradient Elution Program for Preparative HPLC

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95.0	5.0
5.0	95.0	5.0
35.0	65.0	35.0
40.0	5.0	95.0
45.0	5.0	95.0
50.0	95.0	5.0

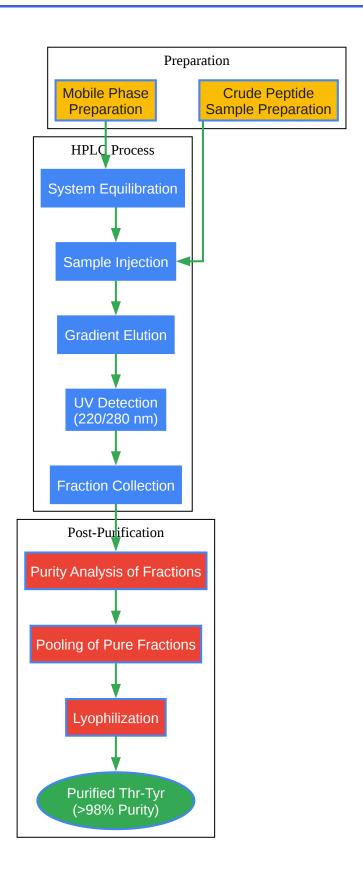
Table 3: Expected Results (Illustrative)



Parameter	Value
Retention Time	~25-30 min
Purity (Pre-HPLC)	~70%
Purity (Post-HPLC)	>98%
Recovery	>85%

Visualizations Experimental Workflow Diagram





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Caption: Workflow for the HPLC purification of Threonyl-tyrosine.



Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of Threonyl-tyrosine using reversed-phase HPLC. By following this procedure, researchers, scientists, and drug development professionals can obtain a highly purified dipeptide product, suitable for a wide range of downstream applications. The use of a C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard and robust approach for peptide purification.

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